molecular formula C16H20N2 B3000427 1-benzyl-4-(1H-pyrrol-1-yl)piperidine CAS No. 254115-91-8

1-benzyl-4-(1H-pyrrol-1-yl)piperidine

Cat. No.: B3000427
CAS No.: 254115-91-8
M. Wt: 240.34 g/mol
InChI Key: UPRFZLANTXURKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-pyrrol-1-yl-piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-pyrrol-1-yl-piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylpiperidine with pyrrole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: Industrial production of 1-Benzyl-4-pyrrol-1-yl-piperidine involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, ensuring consistency in product quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-pyrrol-1-yl-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-4-pyrrol-1-yl-piperidine has diverse applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-pyrrol-1-yl-piperidine is unique due to the presence of both benzyl and pyrrole groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug discovery and other scientific applications .

Properties

IUPAC Name

1-benzyl-4-pyrrol-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-7,10-11,16H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRFZLANTXURKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.